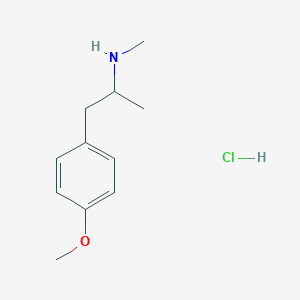

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride

Übersicht

Beschreibung

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.71972 g/mol . It is a crystalline solid that is soluble in various solvents such as DMF, DMSO, ethanol, and PBS (pH 7.2) . This compound is known for its stimulant and psychedelic properties, closely related to the amphetamine class of compounds .

Vorbereitungsmethoden

The synthesis of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves several steps. One common synthetic route starts with the precursor p-methoxyphenylacetone, which undergoes reductive amination with methylamine to form the intermediate p-methoxy-N-methylamphetamine. This intermediate is then further methylated to produce p-Methoxy-N,alpha-dimethylphenethylamine, which is subsequently converted to its hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and pressures, with careful monitoring of reaction times and reagent concentrations .

Analyse Chemischer Reaktionen

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines .

Wissenschaftliche Forschungsanwendungen

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin and dopamine receptor agonist, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the characteristic stimulant and psychedelic effects .

Vergleich Mit ähnlichen Verbindungen

p-Methoxy-N,alpha-dimethylphenethylamine hydrochloride is similar to other compounds in the amphetamine class, such as methamphetamine and para-methoxymethamphetamine (PMMA) . it is unique due to the presence of the methoxy group at the para position, which influences its pharmacological properties and potency . Similar compounds include:

Methamphetamine: A potent central nervous system stimulant with high abuse potential.

Para-methoxymethamphetamine (PMMA): A designer drug with both stimulant and psychedelic effects, often used as a substitute for MDMA.

This uniqueness makes this compound an interesting subject for further research and exploration in various scientific fields.

Biologische Aktivität

p-Methoxy-N,α-dimethylphenethylamine hydrochloride (PMMA) is a synthetic compound that has garnered attention for its psychoactive properties and potential neurotoxicity. It is structurally related to methamphetamine and other phenethylamines, which are known for their stimulant effects. This article explores the biological activity of PMMA, focusing on its pharmacological effects, metabolic pathways, and associated health risks.

Chemical Structure and Properties

PMMA is classified as a substituted phenethylamine. Its chemical formula is C11H17NO2·HCl, and it features a methoxy group at the para position of the aromatic ring. This structural modification influences its pharmacological profile compared to other amphetamines.

Pharmacological Effects

PMMA exhibits central nervous system (CNS) stimulant properties similar to those of methamphetamine. The primary effects include:

- Increased Energy : Users report heightened energy levels and euphoria.

- Sympathomimetic Effects : PMMA can induce tachycardia, hypertension, and hyperthermia.

- Serotonergic Activity : It has been associated with serotonergic neurotoxic effects, which can lead to serotonin syndrome characterized by symptoms such as muscle rigidity and convulsions .

Metabolism

The metabolism of PMMA primarily occurs through the cytochrome P450 (CYP) enzyme system, particularly CYP2D6. Key findings include:

- O-Demethylation : PMMA is metabolized to 4-hydroxy-N,N-dimethylphenethylamine (OH-MA) via O-demethylation.

- Metabolite Formation : Studies show that the apparent Km and Vmax values for PMMA metabolism in human liver microsomes are approximately 42.0 ± 4.0 µM and 412.5 ± 10.8 pmol/min/mg protein, respectively .

- Genetic Variability : The CYP2D6 genotype significantly impacts the metabolism of PMMA, influencing individual responses to the drug .

Neurotoxicity

Research indicates that PMMA may have neurotoxic effects, particularly on serotonergic neurons:

- Animal Studies : Rodent studies demonstrate that administration of PMMA leads to a decrease in serotonin transporter binding sites in the cortex, suggesting damage to serotonergic terminals .

- Comparative Toxicity : PMMA's neurotoxic potential appears comparable to that of other methamphetamine derivatives, with specific emphasis on its serotonergic activity due to para-methoxylation .

Clinical Case Studies

Several case studies highlight the dangers associated with PMMA use:

- Fatalities in Norway : In a cluster of deaths attributed to PMMA use, symptoms included acute respiratory distress, hyperthermia, and cardiac arrest. Three fatalities were directly linked to PMMA consumption .

- Clinical Presentation : Patients exhibiting symptoms consistent with serotonin syndrome after PMMA use underscore the compound's potential for severe adverse effects .

Table of Biological Activity

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZVXWOBOYTPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22331-70-0 (Parent) | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00955561 | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-68-3 | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxymethamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxy-N,α-dimethylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl-MA hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U3N9S2CHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information can be gleaned about the organic impurities present during the synthesis of 4-Methoxymethamphetamine hydrochloride from the provided abstract?

A1: While the abstract mentions "organic impurity profiling," it unfortunately does not delve into the specific types or quantities of impurities detected. The full text of the research article [] would be needed to answer this question in detail. Understanding the impurities present during synthesis is crucial for both quality control and safety assessments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.